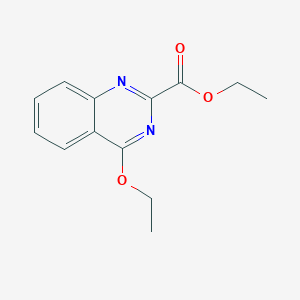![molecular formula C20H21N5O2S B7544142 2-(4-{[2-(Phenoxymethyl)-1,3-thiazol-4-yl]acetyl}piperazin-1-yl)pyrimidine](/img/structure/B7544142.png)
2-(4-{[2-(Phenoxymethyl)-1,3-thiazol-4-yl]acetyl}piperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “2-(4-{[2-(Phenoxymethyl)-1,3-thiazol-4-yl]acetyl}piperazin-1-yl)pyrimidine” is a complex organic molecule. It contains several functional groups and rings, including a phenoxymethyl group, a thiazole ring, a piperazine ring, and a pyrimidine ring . These types of compounds are often found in pharmaceuticals and have a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves several steps, including the formation of the thiazole ring, the introduction of the phenoxymethyl group, and the coupling with the piperazine and pyrimidine rings . The synthesis process can be complex and requires careful control of reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The thiazole ring is a five-membered ring with nitrogen and sulfur atoms . The piperazine ring is a six-membered ring with two nitrogen atoms . The pyrimidine ring is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The compound may undergo a variety of chemical reactions, depending on the conditions. For example, the thiazole ring can participate in reactions with electrophiles . The piperazine ring can undergo reactions with acids and bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For similar compounds, properties such as melting point, solubility, and stability can be important .Eigenschaften
IUPAC Name |
2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c26-19(24-9-11-25(12-10-24)20-21-7-4-8-22-20)13-16-15-28-18(23-16)14-27-17-5-2-1-3-6-17/h1-8,15H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJYMWCTFNYRTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CSC(=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Phenoxymethyl)-1,3-thiazol-4-YL]-1-[4-(pyrimidin-2-YL)piperazin-1-YL]ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-methoxybenzamide](/img/structure/B7544071.png)
![2-[3-(Piperidin-1-ylcarbonyl)phenyl]-1,3-benzoxazole](/img/structure/B7544078.png)

![N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B7544085.png)
![N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7544086.png)
![N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B7544094.png)


![5-{[2-(4-chlorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B7544123.png)

![1-{[4-Methyl-2-(phenoxymethyl)-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B7544143.png)
![(E)-2-(1H-benzimidazol-2-yl)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B7544145.png)
![1-[2-(4-benzylpiperazino)-2-oxoethyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B7544156.png)